molecular formula C7H11NO3 B14658945 Cyclohexene, 6-methoxy-1-nitro- CAS No. 51289-32-8

Cyclohexene, 6-methoxy-1-nitro-

Cat. No.: B14658945
CAS No.: 51289-32-8
M. Wt: 157.17 g/mol
InChI Key: PLWXAFDXUSKZDS-UHFFFAOYSA-N
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Description

Cyclohexene, 6-methoxy-1-nitro- (CAS 51289-32-8) is a substituted cyclohexene derivative featuring a methoxy (-OCH₃) group at position 6 and a nitro (-NO₂) group at position 1. This compound is industrially significant, typically available at 99% purity in 25 kg cardboard drums . Structurally, the electron-donating methoxy group and the electron-withdrawing nitro group create unique electronic effects, influencing reactivity, solubility, and stability. The nitro group enhances polarity and may increase susceptibility to decomposition under thermal or mechanical stress, necessitating careful handling . Applications include its use as a synthetic intermediate in pharmaceuticals or agrochemicals, where the nitro group can be reduced to an amine for further functionalization .

Properties

CAS No.

51289-32-8

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methoxy-1-nitrocyclohexene

InChI

InChI=1S/C7H11NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h4,7H,2-3,5H2,1H3

InChI Key

PLWXAFDXUSKZDS-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 6-methoxy-1-nitro- can be synthesized through several methods. One common approach involves the nitration of 6-methoxycyclohexene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 6-methoxy-1-nitro- may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 6-methoxy-1-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 6-methoxycyclohexylamine.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

Cyclohexene, 6-methoxy-1-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexene, 6-methoxy-1-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular functions. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 6-methoxy-1-nitro-cyclohexene with analogous compounds:

Compound Substituents Molecular Weight (g/mol) CAS Number Solubility Key Applications
6-Methoxy-1-nitro-cyclohexene 6-OCH₃, 1-NO₂ 157.18 51289-32-8 Organic solvents (e.g., alcohols, ketones) Industrial synthesis
1-Methoxycyclohexene 1-OCH₃ 112.17 931-57-7 Alcohols, ketones Chemical intermediate
3-Methyl-6-isopropylcyclohexene 3-CH₃, 6-CH(CH₃)₂ 138.25 499-03-6 Not specified Fragrances, flavors
Cyclohexene oxide Epoxide group 98.14 286-20-4 Alcohols, organic solvents Epoxy resin modifier

Key Observations :

  • Electronic Effects : The nitro group in 6-methoxy-1-nitro-cyclohexene withdraws electron density, reducing electrophilic reactivity compared to 1-methoxycyclohexene, where the methoxy group donates electrons .
  • Volatility : Cyclohexene derivatives with bulky substituents (e.g., isopropyl in 3-methyl-6-isopropylcyclohexene) exhibit lower volatility due to increased molecular weight .

Reactivity and Catalytic Behavior

  • Hydrogenation: Platinum nanoparticles on ZSM-5 zeolite achieve 100% conversion in cyclohexene hydrogenation under mild conditions . For 6-methoxy-1-nitro-cyclohexene, the nitro group may necessitate alternative catalysts (e.g., palladium or nickel) due to its electron-withdrawing nature, which could slow hydrogenation kinetics.
  • Oxidation : Cyclohexene derivatives undergo allylic oxidation with transition metal catalysts (e.g., Fe, Mn oxides) . The nitro group in 6-methoxy-1-nitro-cyclohexene may direct oxidation to specific positions or stabilize radical intermediates.
  • Ozonolysis: Cyclohexene ozonolysis yields oxygenated products (C₅–C₆ fragments with 1–6 oxygen atoms) . Substituted derivatives like 6-methoxy-1-nitro-cyclohexene may produce nitro-containing ozonides, though stability studies are lacking.

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